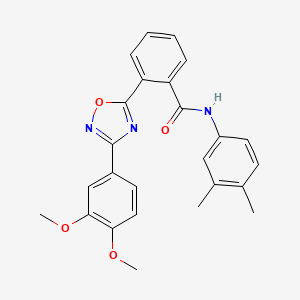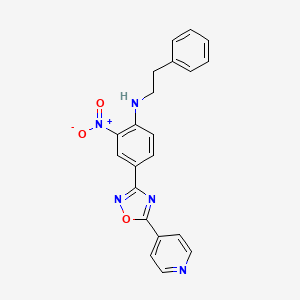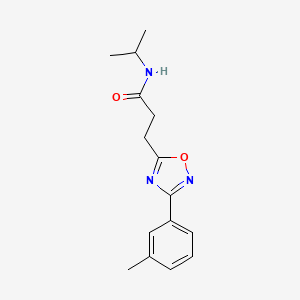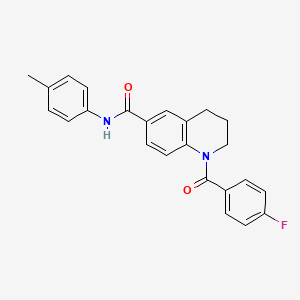
N-(4-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as CM-157, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CM-157 belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of CM-157 is not fully understood. However, several studies have suggested that CM-157 exerts its biological effects by modulating various signaling pathways. CM-157 has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Furthermore, CM-157 has been shown to modulate the expression of several genes involved in cellular metabolism and apoptosis.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of CM-157. CM-157 has been shown to reduce oxidative stress and inflammation in various cell types. It has also been shown to improve mitochondrial function and glucose metabolism in animal models of metabolic disorders. In addition, CM-157 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
CM-157 has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yield and purity. It has also been shown to possess a wide range of biological activities, making it a versatile compound for various research applications. However, one limitation of CM-157 is its low solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the research on CM-157. One area of interest is the potential therapeutic applications of CM-157 in neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the mechanism of action of CM-157 in these diseases and to determine its efficacy in clinical trials. Another area of interest is the potential anti-cancer properties of CM-157. Further studies are needed to investigate the effect of CM-157 on different types of cancer cells and to determine its efficacy in animal models and clinical trials. Finally, the development of novel analogs of CM-157 with improved solubility and bioavailability may enhance its therapeutic potential.
Synthesis Methods
The synthesis of CM-157 involves the reaction of 4-chlorobenzoyl chloride with 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting intermediate is then reacted with 4-chlorobutyryl chloride to yield CM-157. The synthesis of CM-157 has been reported in several research articles, and the purity and yield of the compound have been optimized.
Scientific Research Applications
CM-157 has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Several studies have investigated the potential therapeutic applications of CM-157 in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. CM-157 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons in animal models of Parkinson's disease. In addition, CM-157 has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-5-2-4-13(12-16)19-22-18(26-23-19)7-3-6-17(24)21-15-10-8-14(20)9-11-15/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLODNTDLUYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

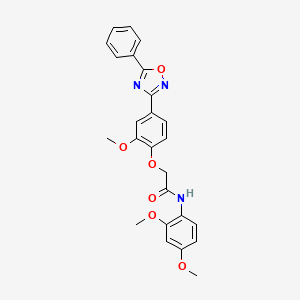
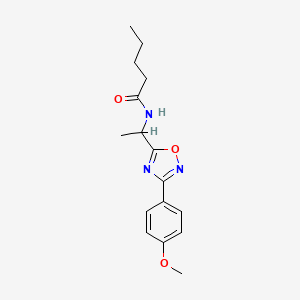

![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)
